Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate

Description

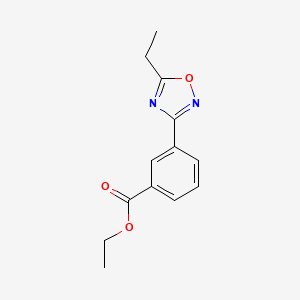

Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate (C₁₃H₁₄N₂O₃) is a heterocyclic ester featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position and a benzoate ester moiety at the 3-position. Its molecular structure (SMILES: CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OCC) and physicochemical properties, such as a predicted collision cross-section (CCS) of 154.8 Ų for the [M+H]+ adduct, make it a compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-11-14-12(15-18-11)9-6-5-7-10(8-9)13(16)17-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLAIEJAARWSHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246066 | |

| Record name | Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166756-76-8 | |

| Record name | Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166756-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl benzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate has been studied for its potential as a pharmacophore in drug design. Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity: The compound has shown efficacy against various microbial strains, suggesting its potential use as an antimicrobial agent.

- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Mechanism of Action:

The mechanism involves the interaction of the oxadiazole ring with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, leading to effects like microbial growth inhibition or cancer cell apoptosis.

Materials Science

Advanced Materials Development:

Due to its unique structural properties, this compound is also explored in materials science. It is utilized in the development of:

- Polymers: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Coatings: Its chemical stability and resistance to degradation make it suitable for protective coatings in various industrial applications.

Biological Research

Interactions with Biological Macromolecules:

Research into this compound's interactions with proteins and nucleic acids provides insights into its biological activity. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound against various bacterial strains (e.g., E. coli, S. aureus), results indicated significant inhibition at low concentrations. This suggests its potential utility in developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

Research conducted on cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to control groups. This finding supports further investigation into its development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

a) Trifluoromethyl-Substituted Analogs

Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (C₁₂H₉F₃N₂O₃) replaces the ethyl group with a trifluoromethyl (-CF₃) group. This substitution enhances electronegativity and metabolic stability. Synthesized via refluxing ethyl cyanobenzoate with hydroxylamine followed by trifluoroacetic anhydride, it achieves yields of 70–80% . The -CF₃ group increases lipophilicity (logP ~2.8 vs. ~2.5 for the ethyl analog), impacting bioavailability.

b) Bromodifluoromethyl-Substituted Analogs

Ethyl 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (C₁₂H₁₀BrF₂N₂O₃) introduces a bromodifluoromethyl (-CF₂Br) group, enabling radiolabeling for PET imaging. Its synthesis involves bromodifluoroacetic anhydride, yielding 60–70% after coupling with benzyl amines . The bromine atom facilitates late-stage fluorination, distinguishing it from the non-halogenated ethyl variant.

Positional Isomerism on the Benzoate Ring

a) Para-Substituted Analogs

Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate shifts the oxadiazole substituent to the para position. For example, para-substituted analogs show distinct NMR shifts (e.g., δ 7.47 ppm for H-3′′ and H-5′′ in related compounds) compared to meta-substituted derivatives .

b) Carboxylic Acid Derivatives

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (C₁₀H₈N₂O₃) replaces the ethyl ester with a carboxylic acid group. This modification increases polarity (CCS of 157.7 Ų for [M-H]- vs. 154.8 Ų for the ester) and enables conjugation in prodrug design .

Functional Group Modifications

a) Ester vs. Amide Derivatives

Such derivatives are pivotal in kinase inhibitor development but require lower yields (~60%) due to coupling challenges .

b) Heterocycle Replacements

Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate replace the oxadiazole with pyridazine or isoxazole rings. These changes reduce ring strain and modulate electronic properties, as seen in altered cytotoxicity profiles (e.g., IC₅₀ values varying by >10 µM in cancer cell lines) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (Oxadiazole) | Molecular Formula | CCS [M+H]+ (Ų) | Yield (%) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | -C₂H₅ | C₁₃H₁₄N₂O₃ | 154.8 | N/A | Medicinal chemistry |

| Ethyl 3-(5-CF₃-1,2,4-oxadiazol-3-yl)benzoate | -CF₃ | C₁₂H₉F₃N₂O₃ | ~160 (est.) | 70–80 | PET imaging precursors |

| 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | -COOH | C₁₀H₈N₂O₃ | 157.7 | N/A | Prodrug synthesis |

| Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | -C₃H₅ | C₁₄H₁₄N₂O₃ | ~162 (est.) | N/A | Material science |

Biological Activity

Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of approximately 246.26 g/mol. The structure features an ethyl group attached to the oxadiazole ring, enhancing its lipophilicity and pharmacological properties. The unique combination of the ethyl substituent on both the oxadiazole and benzoate moieties contributes to its distinct biological activities compared to other similar compounds.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. The oxadiazole ring can interact with various biological targets, leading to inhibition of microbial growth. Studies have shown that derivatives containing the oxadiazole moiety exhibit varying degrees of antimicrobial activity against different pathogens:

| Compound | Activity | Inhibition Zone (mm) |

|---|---|---|

| This compound | Antimicrobial | 30 mm (against E. coli) |

| Methyl 4-(5-Ethyl-1,2,4-oxadiazol-3-YL)benzoate | Antimicrobial | 29 mm |

| 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)benzoic acid | Antimicrobial | 28 mm |

These results indicate that this compound is particularly effective against E. coli and shows potential for development into antibacterial agents .

Anticancer Activity

Research has indicated that compounds containing the oxadiazole structure possess anticancer properties. This compound's mechanism involves interaction with specific enzymes and receptors that modulate cellular activities related to cancer proliferation. In vitro studies have shown varying IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.55 |

| HePG2 | 1.82 |

| MCF7 | 2.86 |

These findings suggest that this compound may serve as a lead compound for further drug development targeting cancer cells .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under specific conditions:

- Starting Materials : Ethyl benzoate and hydrazine hydrate.

- Reagents : A dehydrating agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine.

- Reaction Conditions : The reaction is carried out under controlled temperature and pressure to facilitate cyclization.

This method allows for the efficient formation of the desired oxadiazole ring structure .

Case Studies

Several studies have examined the biological activity of this compound in various contexts:

- Antimicrobial Study : A study comparing various oxadiazole derivatives showed that this compound exhibited a strong inhibitory effect against Gram-negative bacteria such as E. coli.

- Cytotoxicity Assay : In vitro assays indicated significant cytotoxic effects against human cancer cell lines (HCT116 and MCF7), supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.